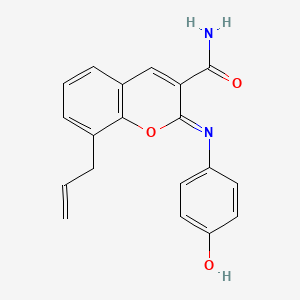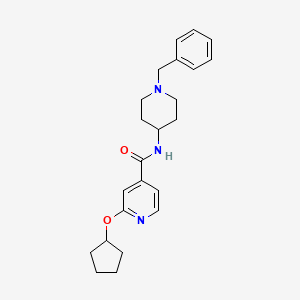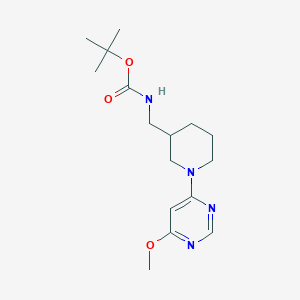![molecular formula C8H12Cl2N2 B2425866 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride CAS No. 2305253-64-7](/img/structure/B2425866.png)
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N2 . It appears as a white to green crystalline powder .
Molecular Structure Analysis
The InChI Key for this compound is FZBCVKVGLQRBHY-UHFFFAOYSA-N . The SMILES representation is Cl.Cl.C1NCC2=C1C=CC=N2 . These codes provide a way to represent the molecule’s structure in a textual format.Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.08 . It is a solid at room temperature and has a white to green color .Applications De Recherche Scientifique
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
- The pyranopyrimidine core, related to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, plays a crucial role in medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. The use of hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts has been significant in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, which are essential precursors in developing various pharmacologically active compounds. The review emphasizes the application of these catalysts from 1992 to 2022 for synthesizing these scaffolds and suggests that this field will continue to attract researchers for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Kinase Inhibition and Binding Modes
- Pyrazolo[3,4-b]pyridine, structurally similar to 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine, has been versatile in designing kinase inhibitors due to its ability to interact with kinases through multiple binding modes. This scaffold binds to the hinge region of the kinase and can form additional interactions in the kinase pocket, providing potency and selectivity. It's a key scaffold in kinase inhibitor design, suggesting the potential of related structures like 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine in medicinal chemistry (Wenglowsky, 2013).
Synthetic and Optical Applications
- Diketopyrrolopyrroles, closely related to the compound , have been widely used as dyes with applications in high-quality pigments, solar cells, and fluorescence imaging. The comprehensive review on their synthesis, reactivity, and optical properties highlights their significance in the field of advanced materials. The strong bathochromic shift in absorption and increased two-photon absorption cross-section are notable, emphasizing the continued interest in these compounds for real-world applications (Grzybowski & Gryko, 2015).
Mécanisme D'action
Target of Action
Similar compounds have been reported to interact with receptor-interacting protein kinase 1 (ripk1) . RIPK1 is a crucial regulator of inflammation and cell death, playing a significant role in necroptosis, a form of programmed cell death .
Mode of Action
It’s worth noting that similar compounds have been reported to act as potent inhibitors of necroptosis . They bind to the allosteric pocket of RIPK1, serving as a type III inhibitor .
Biochemical Pathways
Given the potential interaction with ripk1, it’s plausible that this compound could influence pathways related to inflammation and cell death, particularly necroptosis .
Pharmacokinetics
It’s important to note that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its potential role as a necroptosis inhibitor, it’s plausible that this compound could prevent cell death and reduce inflammation .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation). Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .
Propriétés
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c1-6-2-3-10-8-5-9-4-7(6)8;;/h2-3,9H,4-5H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCKUEFMLSMBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NC=C1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(azepan-1-ylsulfonyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2425783.png)


![1-((1-(benzylsulfonyl)piperidin-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2425789.png)


![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)

![Ethyl 2-[4-(aminomethyl)cyclohexyl]acetate](/img/structure/B2425799.png)
![(Z)-3-(4-chlorophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2425800.png)
![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2425801.png)

![2-(1-cyclopropyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2425803.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2425804.png)